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molecular formula C13H9Cl2FO B1400422 (2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-yl)methanol CAS No. 1350760-13-2

(2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-yl)methanol

Cat. No. B1400422
M. Wt: 271.11 g/mol
InChI Key: JHDSLBWLRYYQQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08742110B2

Procedure details

To a solution of 2,6-dichloro-4′-fluorobiphenyl-4-carboxylic acid (350 mg, 1.155 mmol) in THF (5 mL) was added 2M borane-methyl sulfide complex in THF (0.35 mL, 0.70 mmol) at room temperature. After 20 hours, the reaction was quenched with 2M HCl and water and was extracted twice with ethyl acetate. The organic layers were washed with brine containing some aqueous sodium bicarbonate, dried over sodium sulfate, combined and concentrated. The residue was purified on silica gel (COMBI FLASH 12 gm column, 100% DCM, then a gradient of 2-10% ethyl acetate/DCM) to give a single main band by TLC (65 mg) containing a 1:1 mixture of title intermediate and 3,5-dichlorobenzyl alcohol from the Step 1 bi-product impurity. The mixture was used directly in Step 3.
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([C:8](O)=[O:9])[CH:5]=[C:4]([Cl:11])[C:3]=1[C:12]1[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=1.ClC1C=C(C=C(Cl)C=1)CO>C1COCC1>[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8][OH:9])[CH:5]=[C:4]([Cl:11])[C:3]=1[C:12]1[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
350 mg
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)C(=O)O)Cl)C1=CC=C(C=C1)F
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.35 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(CO)C=C(C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 2M HCl and water
EXTRACTION
Type
EXTRACTION
Details
was extracted twice with ethyl acetate
WASH
Type
WASH
Details
The organic layers were washed with brine containing some aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel (COMBI FLASH 12 gm column, 100% DCM
CUSTOM
Type
CUSTOM
Details
a gradient of 2-10% ethyl acetate/DCM) to give a single main band by TLC (65 mg)
ADDITION
Type
ADDITION
Details
containing

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
ClC1=C(C(=CC(=C1)CO)Cl)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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